![molecular formula C18H17ClN4OS B2682554 3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034242-75-4](/img/structure/B2682554.png)

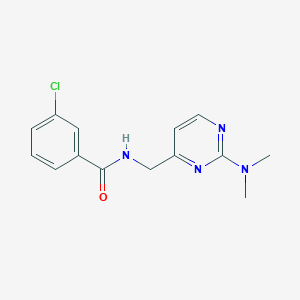

3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

Research has highlighted the antimicrobial properties of thiazolopyridine derivatives, demonstrating their potential in combating resistant strains of bacteria and fungi. For instance, thiazolopyridines have been shown to possess antimicrobial activity against various microbial strains, indicating their potential as templates for the development of new antimicrobial agents (El-Maghraby et al., 2002; Anuse et al., 2019; Patel et al., 2011). These findings underscore the importance of thiazolopyridine compounds in addressing the growing issue of antimicrobial resistance.

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds based on thiazolopyridine structures has been extensively studied, with researchers developing various derivatives that exhibit significant biological activities. These activities include but are not limited to antimicrobial, analgesic, and antiparkinsonian properties (Amr et al., 2008; Abu‐Hashem et al., 2020). This research domain is pivotal for pharmaceutical innovation, offering a pathway to the development of new therapeutic agents.

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, derived from the core structure of interest, have been synthesized and evaluated as potential antiulcer agents. While some compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties, highlighting the potential of thiazolopyridine derivatives in the development of treatments for ulcerative conditions (Starrett et al., 1989).

Mechanism of Action

Target of Action

Similar thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinase (pi3k) with an ic50 of 36 nM . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .

Mode of Action

It can be inferred from similar compounds that it might inhibit the pi3k enzyme, thereby disrupting the pi3k/akt signaling pathway . This pathway is crucial for many cellular functions, including growth and survival, so its inhibition can lead to the suppression of these processes .

Biochemical Pathways

Based on its potential inhibition of pi3k, it can be inferred that it affects the pi3k/akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism. Therefore, its inhibition can have downstream effects on these processes .

Result of Action

Based on the potential inhibition of pi3k, it can be inferred that the compound may suppress cellular processes such as growth and survival, which are regulated by the pi3k/akt signaling pathway .

properties

IUPAC Name |

3-chloro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c19-13-4-1-3-12(11-13)16(24)21-14-6-9-23(10-7-14)18-22-15-5-2-8-20-17(15)25-18/h1-5,8,11,14H,6-7,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJKQJJDXIMNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)

![N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide](/img/structure/B2682487.png)

![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)